molecular formula C11H13ClO2 B3315082 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene CAS No. 951891-42-2

2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene

Cat. No.: B3315082
CAS No.: 951891-42-2
M. Wt: 212.67 g/mol
InChI Key: KFWAFKFFWZLFSF-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene is an organic compound that belongs to the class of substituted alkenes. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, which is further connected to a propene chain. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Mechanism of Action

Target of Action

It’s known that similar organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound might participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the compound . In transmetalation, the compound, acting as a nucleophile, is transferred from boron to palladium .

Biochemical Pathways

In general, organoboron compounds can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The compound’s potential involvement in sm cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis .

Action Environment

The action, efficacy, and stability of 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene can be influenced by various environmental factors. For instance, the stability of similar organoboron compounds can be affected by air and moisture . Moreover, the efficiency of reactions involving these compounds can depend on the reaction conditions, such as temperature and the presence of a suitable catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene typically involves the reaction of 3,5-dimethoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chloro group by the allyl group, followed by the elimination of water to form the propene chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium thiolate (NaSR) are used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alkanes and alcohols.

    Substitution: Amines, thiols, and ethers.

Scientific Research Applications

2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and properties.

    2-Chloro-3,5-dimethoxyphenylacetonitrile: Another compound with similar substituents but different functional groups.

Uniqueness

2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene is unique due to its specific combination of chloro and methoxy groups attached to a propene chain. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,1,4H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWAFKFFWZLFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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